molecular formula C11H20Cl2N2 B7985677 (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride

(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride

Cat. No.: B7985677
M. Wt: 251.19 g/mol
InChI Key: ZURBYNBDHKDKQY-IDMXKUIJSA-N
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Description

(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride is a chiral diamine compound. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a phenyl group attached to a propane backbone, with two amine groups and two methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1,2-diaminopropane and benzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, and influencing their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,2-Diaminopropane: A simpler diamine with similar structural features but lacking the phenyl group.

    N,N-Dimethyl-1,3-propanediamine: A related compound with a different arrangement of the amine groups.

Uniqueness

(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride is unique due to its chiral nature and the presence of both phenyl and dimethylamine groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile building block in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(2S)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBYNBDHKDKQY-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](CC1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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